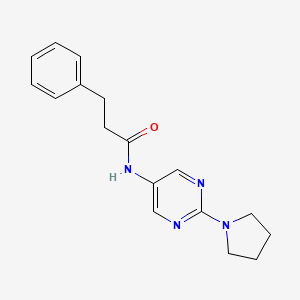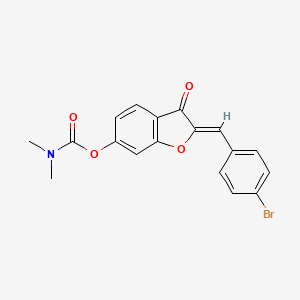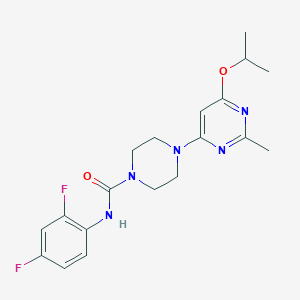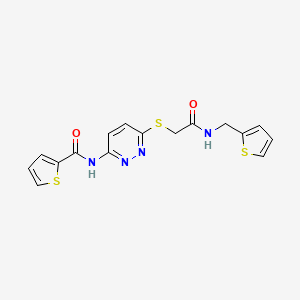
3-phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-phenyl-N-(2-(pyrrolidin-1-yl)pyrimidin-5-yl)propanamide” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, a method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines and 2-[ (4,4-diarylbutyl)amino]pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid .Molecular Structure Analysis
The molecular structure of this compound is characterized by the pyrrolidine ring and its derivatives . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve the reaction of pyrrolidine with 2-chloropyrimidine . This is followed by modification of the obtained compound .科学的研究の応用
Pyrrolidine and Pyrimidine in Medicinal Chemistry
Hybrid Catalysts for Synthesis of Pyranopyrimidine Derivatives
Pyranopyrimidine cores are crucial for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. Research highlights the use of diversified hybrid catalysts, including organocatalysts and nanocatalysts, for developing substituted pyrano[2,3-d]pyrimidin-2-one derivatives. These catalysts offer a versatile approach for the synthesis of lead molecules with potential therapeutic applications (Parmar, Vala, & Patel, 2023).
Optoelectronic Materials from Functionalized Pyrimidines
Functionalized quinazolines and pyrimidines have been researched for their applications in optoelectronic materials. The incorporation of pyrimidine rings into π-extended conjugated systems has proven valuable for creating novel materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. This area of research demonstrates the potential of pyrimidine derivatives in developing advanced materials for technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Pyrrolidine as a Versatile Scaffold
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely utilized in medicinal chemistry. Its sp3-hybridization and non-planarity contribute to exploring the pharmacophore space and enhancing three-dimensional coverage. Bioactive molecules characterized by the pyrrolidine ring show significant target selectivity, illustrating the ring's utility in designing new compounds for treating human diseases (Li Petri et al., 2021).
将来の方向性
The future directions for the research and development of such compounds could involve finding new methods for the synthesis of organic compounds, including using nanocatalysts . This could significantly expand the applicability of this reaction and open new possibilities for the synthesis of substituted 2-(pyrrolidin-1-yl)pyrimidines .
作用機序
Target of Action
Derivatives of 2-(pyrrolidin-1-yl)pyrimidine, which is a part of the compound’s structure, have been reported to act as antagonists of the vanilloid receptor 1 . They also modulate the insulin-like growth factor 1 receptor and inhibit a wide range of enzymes, including phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 .
Mode of Action
It can be inferred from the known actions of similar compounds that it likely interacts with its targets by binding to them, thereby modulating their activity .
Biochemical Pathways
Given the known targets of similar compounds, it can be inferred that it may affect pathways related to pain perception (via the vanilloid receptor 1), insulin signaling (via the insulin-like growth factor 1 receptor), and various enzymatic processes .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound’s structure may contribute to its pharmacokinetic properties, as pyrrolidine derivatives are known to efficiently explore the pharmacophore space due to sp3-hybridization .
Result of Action
Similar compounds have been reported to exhibit antioxidative and antibacterial properties, and they have been characterized for their effects on the cell cycle .
特性
IUPAC Name |
3-phenyl-N-(2-pyrrolidin-1-ylpyrimidin-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c22-16(9-8-14-6-2-1-3-7-14)20-15-12-18-17(19-13-15)21-10-4-5-11-21/h1-3,6-7,12-13H,4-5,8-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KODSIGRRAWDIFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C(C=N2)NC(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole](/img/structure/B2479278.png)
![9-(2-fluorophenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2479279.png)
![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2479281.png)




![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2479288.png)

